N-[(3-acetylphenyl)carbamothioyl]-2-(4-bromo-3-methylphenoxy)acetamide
N-[(3-acetylphenyl)carbamothioyl]-2-(4-bromo-3-methylphenoxy)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1021467
InChI:
InChI=1S/C18H17BrN2O3S/c1-11-8-15(6-7-16(11)19)24-10-17(23)21-18(25)20-14-5-3-4-13(9-14)12(2)22/h3-9H,10H2,1-2H3,(H2,20,21,23,25)
SMILES:
CC1=C(C=CC(=C1)OCC(=O)NC(=S)NC2=CC=CC(=C2)C(=O)C)Br
Molecular Formula:
C18H17BrN2O3S
Molecular Weight:
421.3 g/mol
N-[(3-acetylphenyl)carbamothioyl]-2-(4-bromo-3-methylphenoxy)acetamide
CAS No.:
Cat. No.: VC1021467
Molecular Formula: C18H17BrN2O3S
Molecular Weight: 421.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17BrN2O3S |
|---|---|
| Molecular Weight | 421.3 g/mol |
| IUPAC Name | N-[(3-acetylphenyl)carbamothioyl]-2-(4-bromo-3-methylphenoxy)acetamide |
| Standard InChI | InChI=1S/C18H17BrN2O3S/c1-11-8-15(6-7-16(11)19)24-10-17(23)21-18(25)20-14-5-3-4-13(9-14)12(2)22/h3-9H,10H2,1-2H3,(H2,20,21,23,25) |
| Standard InChI Key | VPWFBEJOCXCPBO-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)OCC(=O)NC(=S)NC2=CC=CC(=C2)C(=O)C)Br |
| Canonical SMILES | CC1=C(C=CC(=C1)OCC(=O)NC(=S)NC2=CC=CC(=C2)C(=O)C)Br |
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